molecular formula F12NiP4 B081544 Tetrakis(trifluorophosphine)nickel CAS No. 13859-65-9

Tetrakis(trifluorophosphine)nickel

Cat. No.: B081544
CAS No.: 13859-65-9
M. Wt: 410.569 g/mol
InChI Key: TXBNRHVYQQTHJK-UHFFFAOYSA-N
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Description

Tetrakis(trifluorophosphine)nickel is an organometallic compound with the chemical formula F₁₂NiP₄. It is a colorless liquid that is notable for its use as a catalyst in various chemical reactions. The compound is characterized by its coordination of nickel with four trifluorophosphine ligands, forming a stable complex. This compound is particularly interesting due to its unique electronic properties and its ability to stabilize low oxidation states of nickel.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrakis(trifluorophosphine)nickel typically involves the interaction of nickel powder with phosphorus trifluoride under controlled conditions. One method includes the dehydration and decomposition of nickel oxalate by heating it to a temperature of 300-350°C under reduced pressure. The resulting nickel powder is then cooled and subsequently heated to 100-150°C, allowing it to react with phosphorus trifluoride . This process is carried out under a pressure of 8-10 atm to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using a ball vacuum mill to grind nickel oxalate in the presence of quartz wool. This method increases the reaction rate and allows for lower operating pressures, enhancing the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(trifluorophosphine)nickel undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form nickel metal or lower oxidation state complexes.

    Substitution: The trifluorophosphine ligands can be substituted with other ligands, such as carbonyl or halide ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrides are typically used.

    Substitution: Ligand exchange reactions often involve reagents like carbon monoxide or halide salts.

Major Products:

    Oxidation: Nickel(II) or Nickel(III) complexes.

    Reduction: Nickel metal or Nickel(0) complexes.

    Substitution: Complexes with different ligands, such as tetrakis(carbonyl)nickel or tetrakis(halide)nickel.

Scientific Research Applications

Tetrakis(trifluorophosphine)nickel has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrakis(trifluorophosphine)nickel exerts its effects involves the coordination of the nickel center with the trifluorophosphine ligands. This coordination stabilizes the nickel in a low oxidation state, allowing it to participate in various catalytic cycles. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .

Comparison with Similar Compounds

    Tetrakis(triphenylphosphine)nickel: Similar in structure but with triphenylphosphine ligands instead of trifluorophosphine.

    Tetrakis(carbonyl)nickel: Contains carbonyl ligands and is used in different catalytic applications.

    Tetrakis(halide)nickel: Features halide ligands and exhibits different reactivity patterns.

Uniqueness: Tetrakis(trifluorophosphine)nickel is unique due to the strong electron-withdrawing properties of the trifluorophosphine ligands. This makes it particularly effective in stabilizing low oxidation states of nickel and enhancing its catalytic activity in various reactions .

Properties

IUPAC Name

nickel;trifluorophosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4F3P.Ni/c4*1-4(2)3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBNRHVYQQTHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

FP(F)F.FP(F)F.FP(F)F.FP(F)F.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F12NiP4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160723
Record name Tetrakis(trifluorophosphine)nickel
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.569 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13859-65-9
Record name Tetrakis(trifluorophosphine)nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13859-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(trifluorophosphine)nickel
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Record name Tetrakis(trifluorophosphine)nickel
Source EPA DSSTox
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Record name Tetrakis(trifluorophosphine)nickel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(trifluorophosphine)nickel

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